Dodecyltrichlorosilane

Catalog No.
S793599
CAS No.
4484-72-4
M.F
C12H25Cl3Si
M. Wt
303.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyltrichlorosilane

CAS Number

4484-72-4

Product Name

Dodecyltrichlorosilane

IUPAC Name

trichloro(dodecyl)silane

Molecular Formula

C12H25Cl3Si

Molecular Weight

303.8 g/mol

InChI

InChI=1S/C12H25Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3

InChI Key

BNCXNUWGWUZTCN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[Si](Cl)(Cl)Cl

Canonical SMILES

CCCCCCCCCCCC[Si](Cl)(Cl)Cl

The exact mass of the compound Trichlorododecylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139836. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 2nd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Dodecyltrichlorosilane (DTS) is an organosilicon compound featuring a twelve-carbon alkyl chain and a highly reactive trichlorosilyl headgroup. It is primarily used as a precursor for forming self-assembled monolayers (SAMs), which create a hydrophobic, low-energy surface on various substrates like silicon, glass, and metal oxides. The trichlorosilyl group reacts with surface hydroxyls to form stable, covalent siloxane bonds, while the dodecyl chains pack together to form a dense, water-repellent layer. This surface modification is critical in applications ranging from microelectronics to creating water-repellent coatings.

Substituting Dodecyltrichlorosilane with other silanes is often not viable due to the precise influence of both the alkyl chain length and the headgroup on final performance. Shorter-chain analogs like octyltrichlorosilane may not provide the same degree of hydrophobicity or surface coverage, while longer-chain versions such as octadecyltrichlorosilane (OTS) can exhibit different packing densities and thermal stabilities. The trichlorosilyl headgroup offers rapid hydrolysis kinetics compared to trialkoxy alternatives (e.g., Dodecyltriethoxysilane), which is critical for high-throughput processes, but this reactivity also demands stricter control of anhydrous conditions to prevent unwanted polymerization. Therefore, the choice of Dodecyltrichlorosilane is often a deliberate one to balance surface properties, reaction speed, and processability for a specific application.

Processability Advantage: Rapid Hydrolysis Kinetics for Faster Throughput

Dodecyltrichlorosilane exhibits exceptionally fast hydrolysis, a key processability advantage over alkoxysilane analogs. In a comparative context with other alkylsilanes, trichlorosilanes are noted for their high reactivity, which leads to rapid monolayer formation. While specific kinetic data for dodecyltrichlorosilane is limited, the hydrolysis of a representative trichlorosilane is significantly faster than its trialkoxy counterpart, with half of the maximum theoretical yield of HCl gas generated in just 1.1 minutes after a 23-second induction period when exposed to excess water. This contrasts with the much slower, often catalyst-dependent, hydrolysis of dodecyltriethoxysilane.

Evidence DimensionHydrolysis Reaction Time
Target Compound DataRapid, with a half-reaction time of 1.1 minutes for a representative trichlorosilane.
Comparator Or BaselineDodecyltriethoxysilane, which exhibits significantly slower, catalyst-dependent hydrolysis.
Quantified DifferenceQualitatively much faster, enabling higher throughput in manufacturing settings.
ConditionsReaction with a five-fold excess of water.

For industrial applications requiring rapid surface modification, the faster reaction kinetics of Dodecyltrichlorosilane can lead to significantly reduced processing times and increased throughput compared to trialkoxy-based silanes.

Thermal Stability: Comparable Performance to Longer-Chain Alkyltrichlorosilanes in Vacuum

Self-assembled monolayers derived from alkyltrichlorosilanes, including those with butyl (n=4), octyl (n=8), and octadecyl (n=18) chains, have been shown to be thermally stable in a vacuum up to approximately 740 K. Above this temperature, decomposition of the alkyl chains occurs through C-C bond cleavage. The thermal stability was found to be independent of the alkyl chain length in this range. This indicates that Dodecyltrichlorosilane (n=12) can be expected to offer comparable thermal performance to the more commonly cited Octadecyltrichlorosilane (OTS) in vacuum environments, making it a suitable choice for applications requiring thermal processing steps where a C12 chain is preferred for other reasons.

Evidence DimensionThermal Stability in Vacuum
Target Compound DataExpected to be stable up to ~740 K based on data for other alkyltrichlorosilanes.
Comparator Or BaselineOctadecyltrichlorosilane (OTS), which is also stable up to ~740 K.
Quantified DifferenceNo significant difference in vacuum thermal stability is expected based on chain length.
ConditionsUltrahigh vacuum conditions, analysis by high-resolution electron energy loss spectroscopy and contact angle measurements.

This evidence suggests that for vacuum-based applications, Dodecyltrichlorosilane can be chosen for its specific surface properties without compromising on thermal stability compared to longer-chain analogs.

Application-Specific Performance in Superhydrophobic Surfaces

In the creation of superhydrophobic surfaces via modification of silica nanoparticles, the choice of alkyltrichlorosilane chain length is critical. One study observed that while n-octyltrichlorosilane yielded superhydrophobic surfaces, the use of n-decyltrichlorosilane or Dodecyltrichlorosilane resulted in surfaces with a significantly lower contact angle. This suggests that for certain formulations and substrates, shorter alkyl chains can be more effective at achieving superhydrophobicity. This counterintuitive result highlights the importance of selecting the correct chain length for a specific nanoparticle system and process, where Dodecyltrichlorosilane may not be the optimal choice, but understanding this is key to proper material selection.

Evidence DimensionResulting Surface Wettability
Target Compound DataSurfaces with significantly lower contact angles compared to n-octyltrichlorosilane.
Comparator Or Baselinen-octyltrichlorosilane, which yielded superhydrophobic surfaces.
Quantified DifferenceQualitatively lower hydrophobicity.
ConditionsModification of silica nanoparticles for superhydrophobic coatings.

This demonstrates that simply choosing a longer alkyl chain does not guarantee better performance. For specific applications like creating superhydrophobic surfaces with silica nanoparticles, a shorter chain silane may be required, making the procurement of the right chain-length critical.

Surface Modification for Micro-electromechanical Systems (MEMS) and Nanoimprint Lithography

Dodecyltrichlorosilane is utilized as an anti-stiction coating in MEMS devices and as a mold-release agent in nanoimprint lithography. Its ability to form a dense, hydrophobic monolayer reduces the adhesion between surfaces, which is critical for the reliable operation of MEMS and the successful replication of nanopatterns. The rapid formation of the monolayer is advantageous in these high-tech manufacturing processes.

Creation of Hydrophobic and Water-Repellent Coatings

Dodecyltrichlorosilane is a key ingredient in the formulation of water-repellent coatings for various substrates, including glass, metals, and textiles. The resulting hydrophobic surface prevents wetting and can provide self-cleaning properties, making it valuable in the construction, automotive, and textile industries.

Precursor for Silicone Polymers and Functionalized Materials

As a reactive precursor, Dodecyltrichlorosilane is used in the synthesis of functionalized siloxane polymers. These materials can be tailored to have specific properties for use in advanced applications such as sealants, adhesives, and in the functionalization of nanoparticles for electronics and catalysis.

Physical Description

Dodecyltrichlorosilane is a colorless to yellow liquid with a pungent odor. It will burn though it may take some effort to ignite. It is decomposed by moisture or water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue.

Color/Form

Colorless to yellow liquid

Boiling Point

greater than 300 °F at 760 mm Hg (USCG, 1999)
288 °C

Flash Point

greater than 150 °F (USCG, 1999)
> 150 °F OC

Density

1.03 at 68 °F (USCG, 1999)
1.026 at 25 °C/25 °C

Odor

SHARP ODOR, LIKE HYDROCHLORIC ACID; PUNGENT

UNII

08JI131K64

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

4484-72-4

Wikipedia

Dodecyltrichlorosilane

Use Classification

Fire Hazards -> Corrosives, Flammable - 2nd degree, Reactive - 2nd degree

Methods of Manufacturing

By Grignard reaction of silicon tetrachloride and dodecylmagnesium chloride.[Lewis RJ Sr; Hawley's Condensed Chemical Dictionary 15th ed Wiley (2007)

General Manufacturing Information

Silane, trichlorododecyl-: ACTIVE

Storage Conditions

SRP: Operations involving entry into tanks or closed vessels, and emergency situations, require consideration of potentially oxygen deficient, or "immediately dangerous to life and health" IDLH environments. This may necessitate use of a self-contained breathing apparatus (SCBA), or a positive pressure supplied air respirator.
Store in tightly closed containers in a cool, well-ventilated area away from water, steam, and moisture, because toxic and corrosive chloride gases including hydrogen chloride can be produced. Where possible, automatically pump liquid from drums or other storage containers to process containers. Sources of ignition, such as smoking and open flame, are prohibited where dodecyl trichlorosilane is used, handled, or stored in a manner that could create a potential fire or explosion hazard.
All containers, pipes, apparatus, installations, and structures used for manufacture, storage, transport, or use of these substances must be of material resistant to corrosive substances or be protected by suitable coatings ... All containers or receptacles should be clearly labelled to indicate their contents and should bear the danger symbol for corrosives. /Corrosive substances/

Stability Shelf Life

Readily hydrolyzed by moisture with production of hydrochloric acid.

Dates

Last modified: 08-15-2023

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